

# Physical and chemical properties of fluorosulfonic acid

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Compound Name: Fluorosulfonic acid

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## An In-Depth Technical Guide to Fluorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fluorosulfonic acid** ( $\text{HSO}_3\text{F}$ ), also known as fluorosulfuric acid, is a formidable superacid, boasting an acidity approximately one thousand times greater than that of pure sulfuric acid.[1] Its remarkable protonating ability, combined with its utility as a fluorinating agent and catalyst, has cemented its role in a diverse range of chemical applications, from industrial processes to intricate organic syntheses.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of **fluorosulfonic acid**, detailed experimental protocols, and critical safety information tailored for the research and development community.

### Physical and Chemical Properties

**Fluorosulfonic acid** is a colorless, fuming liquid that is soluble in polar organic solvents like nitrobenzene and acetic acid, but poorly soluble in nonpolar solvents.[3] Its strong acidity is a defining characteristic, enabling it to dissolve nearly all organic compounds that can act as even weak proton acceptors.[3]

### Table 1: Physical Properties of Fluorosulfonic Acid

Property	Value	References
Molecular Formula	HSO <sub>3</sub> F (or FHO <sub>3</sub> S)	[4]
Molecular Weight	100.07 g/mol	[3]
Appearance	Colorless to light yellow fuming liquid	[2]
Odor	Choking, irritating	[2]
Density	1.726 - 1.73 g/cm <sup>3</sup> at 25°C	[3]
Melting Point	-89.0°C to -87.3°C	[3]
Boiling Point	162.7°C to 165.5°C	[3][4]
Vapor Pressure	2.5 mmHg at 25°C	
Vapor Density	3.5 (vs. air)	[5]

**Table 2: Acidity and Thermodynamic Properties**

Property	Value	References
Hammett Acidity (H <sub>0</sub> )	-15.1	[6]
pKa	-10 (approx.)	
Self-ionization (K at 298 K)	4.0 × 10 <sup>-8</sup>	
Enthalpy of Vaporization (Δ <sub>vap</sub> H)	55.7 kJ/mol	
Standard Entropy (S°)	297.26 J/(mol·K) (gas, 1 bar)	

**Table 3: Spectroscopic Data**

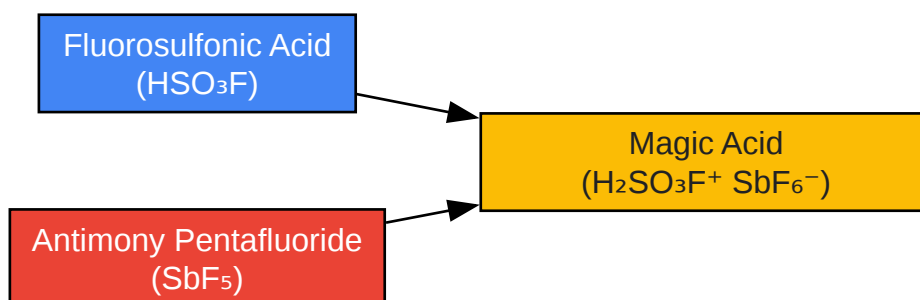
Technique	Peak Assignments and Observations	References
Raman Spectroscopy	Peaks observed at $1082\text{ cm}^{-1}$ and $810\text{ cm}^{-1}$ . The $1082\text{ cm}^{-1}$ peak is attributed to the $\text{FSO}_3^-$ ion, which appears in the presence of water.	[7][8]
Infrared (IR) Spectroscopy	The IR spectrum provides information on vibrational modes, including S-O stretching, $\text{SO}_2$ bending, and S-F stretching.	[4]
$^{19}\text{F}$ NMR Spectroscopy	Fluorine-19 is a highly sensitive nucleus for NMR. The chemical shift of fluorine in $\text{HSO}_3\text{F}$ is influenced by its electronic environment. General ranges for organofluorine compounds are broad, from approximately -50 to -220 ppm.	[9]
$^1\text{H}$ NMR Spectroscopy	The proton in $\text{HSO}_3\text{F}$ is highly deshielded due to the extreme acidity.	

## Chemical Reactivity and Key Reactions

### Acidity and Superacidity

**Florosulfonic acid's** potent acidity stems from the high electronegativity of the fluorine atom, which stabilizes the resulting fluorosulfate anion ( $\text{FSO}_3^-$ ) after proton donation. It is classified as a superacid, a medium in which the chemical potential of the proton is higher than in 100% sulfuric acid.

A hallmark of its superacidic nature is its reaction with the Lewis acid antimony pentafluoride ( $\text{SbF}_5$ ) to form "Magic Acid." This even stronger protonating agent is capable of protonating extremely weak bases, including alkanes, which has enabled foundational studies in carbocation chemistry.[10]

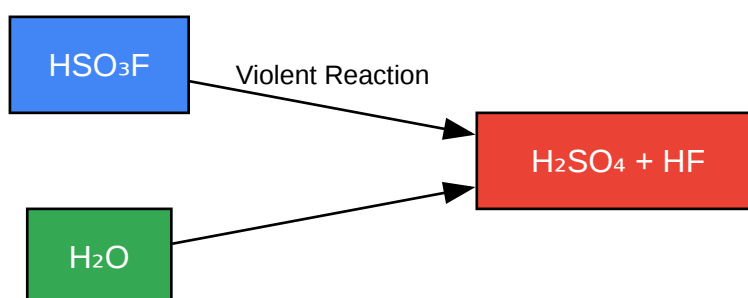


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Caption: Formation of Magic Acid from its constituent Brønsted and Lewis acids.

## Hydrolysis

**Fluorosulfonic acid** reacts violently with water in a highly exothermic hydrolysis reaction, producing sulfuric acid and hydrogen fluoride ( $\text{HF}$ ).[6] This reactivity necessitates stringent exclusion of moisture during its handling and storage.

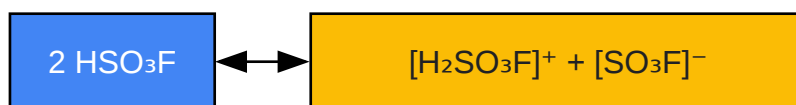


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Caption: The violent hydrolysis of **fluorosulfonic acid** upon contact with water.

## Self-Ionization

Similar to sulfuric acid, **fluorosulfonic acid** undergoes self-ionization, establishing an equilibrium between the protonated acid and the fluorosulfate anion.



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Caption: Autoprotolysis (self-ionization) equilibrium of **fluorosulfonic acid**.

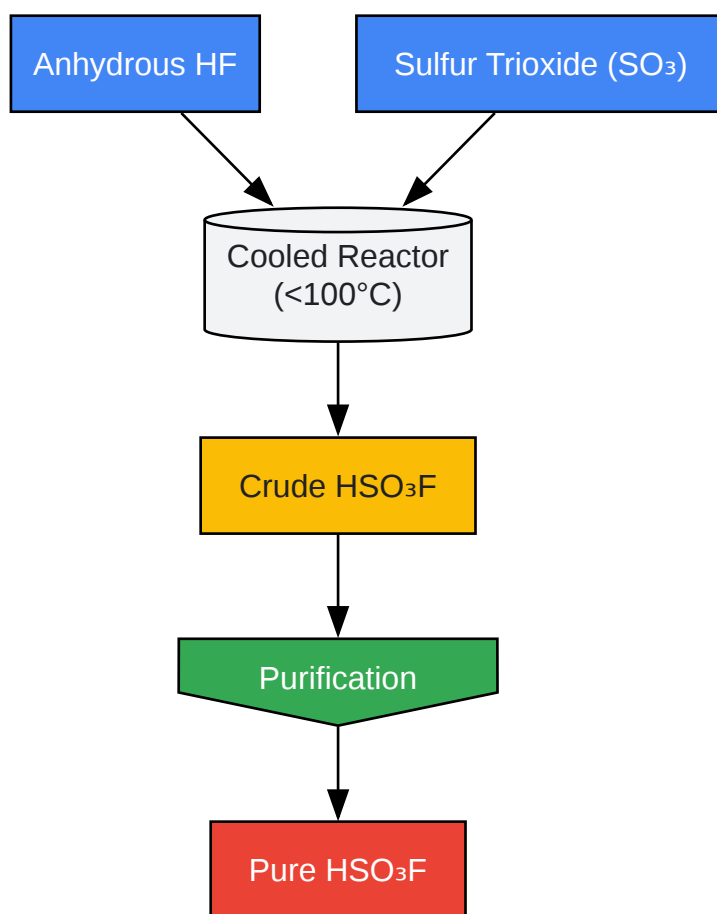
## Experimental Protocols

### Synthesis of Fluorosulfonic Acid

The most common industrial and laboratory-scale synthesis of **fluorosulfonic acid** involves the direct reaction of anhydrous hydrogen fluoride (HF) with sulfur trioxide (SO<sub>3</sub>).<sup>[3][4]</sup>

Methodology:

- **Reaction Setup:** The reaction is typically performed in a reactor designed to handle highly corrosive materials. For industrial production, liquid sulfur trioxide and liquid hydrogen fluoride are introduced into a distillation column where they react.<sup>[8]</sup> On a laboratory scale, the reaction can be carried out by passing anhydrous HF gas through liquid SO<sub>3</sub> or by reacting the two in a suitable inert solvent.
- **Temperature Control:** The reaction is highly exothermic. The temperature must be maintained below 100°C to prevent unwanted side reactions and control the reaction rate.<sup>[3]</sup> This is often achieved by cooling the reactor.
- **Purification:** The crude **fluorosulfonic acid** is then purified to remove unreacted starting materials and byproducts.



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Caption: General workflow for the synthesis and purification of **fluorosulfonic acid**.

## Purification by Distillation

The preferred method for purifying **fluorosulfonic acid** is column distillation, often under reduced pressure (vacuum distillation).[7][11] This technique separates the acid from impurities with different boiling points.

Methodology:

- Apparatus: A vacuum distillation setup is assembled using glassware inspected for any defects, as the process involves reduced pressure.[12] All ground glass joints must be properly greased to ensure a tight seal. A stir bar is essential for smooth boiling, as boiling stones are ineffective under vacuum.[12]

- Procedure: The crude acid is placed in the distillation flask. The system is connected to a vacuum source, and the pressure is reduced before heating begins.[13] This initial step removes highly volatile impurities.
- Heating: The flask is then heated gently. The **fluorosulfonic acid** fraction is collected at its boiling point corresponding to the pressure of the system.
- Shutdown: After collection, the apparatus is cooled to room temperature before the vacuum is slowly released. The vacuum source is turned off last.[12]

## Key Experiment: Friedel-Crafts Alkylation Catalyst

**Fluorosulfonic acid** is an effective catalyst for Friedel-Crafts alkylation reactions, an important C-C bond-forming process in organic synthesis. The following protocol is a representative example of the alkylation of an aromatic compound using an alcohol as the alkylating agent, catalyzed by a strong acid like sulfuric acid, which is analogous to how **fluorosulfonic acid** would be used.[14][15]

Methodology: Alkylation of 1,4-dimethoxybenzene with t-butyl alcohol[15]

- Reaction Setup: In a flask, 1,4-dimethoxybenzene is dissolved in glacial acetic acid and t-butyl alcohol.
- Catalyst Addition: The flask is cooled in an ice bath. Concentrated sulfuric acid (as the catalyst) is added dropwise while stirring, maintaining the low temperature to control the exothermic reaction.[15]
- Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature to allow the reaction to proceed to completion.
- Workup and Isolation: The reaction is quenched by adding ice and cold water, which causes the product, 1,4-di-t-butyl-2,5-dimethoxybenzene, to precipitate.[5] The solid product is then collected by filtration and washed with water and cold methanol to remove residual acids and unreacted starting materials.[5][14]

## Safety, Handling, and Disposal

**Fluorosulfonic acid** is extremely corrosive and toxic.[6] It causes severe burns to the skin, eyes, and respiratory tract.[16] Inhalation can lead to pulmonary edema.[14] Its violent reaction with water to produce HF presents a significant additional hazard.[6]

#### Handling:

- Always work in a well-ventilated fume hood.[17]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer data), a flame-resistant lab coat, and a face shield with safety goggles.[17]
- Ensure an eyewash station and safety shower are immediately accessible.
- Keep containers tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials, especially water and bases.[17]
- Crucially, to avoid a violent reaction, always add acid to water, never the other way around. [17]

#### Spill Response:

- For small spills, absorb with an inert material like sand or vermiculite. Do not use combustible materials like sawdust.[14]
- For larger spills, evacuate the area and consult emergency procedures.[14]

#### Disposal:

- **Fluorosulfonic acid** waste must be treated as hazardous.
- Neutralization should be performed with extreme caution by trained personnel. The acid should be slowly added to a large volume of cold water or an ice/water slurry, followed by careful neutralization with a base such as sodium bicarbonate or calcium hydroxide.[6] This process is highly exothermic and generates toxic fumes.
- All neutralized waste and contaminated materials must be disposed of according to local, state, and federal regulations.[16]



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